3-Benzoyl-5-(4-chlorophenyl)pyridazin-4(1H)-one

Description

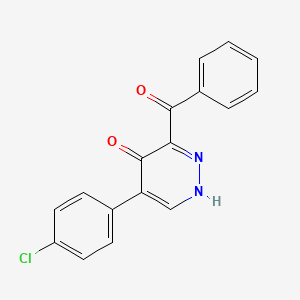

3-Benzoyl-5-(4-chlorophenyl)pyridazin-4(1H)-one is a heterocyclic compound featuring a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) substituted at positions 3 and 5 with a benzoyl group (C₆H₅CO-) and a 4-chlorophenyl group (ClC₆H₄-), respectively. The pyridazinone scaffold is known for its electron-deficient nature due to the conjugated nitrogen atoms, which influence its reactivity and interaction with biological targets.

Properties

CAS No. |

90054-43-6 |

|---|---|

Molecular Formula |

C17H11ClN2O2 |

Molecular Weight |

310.7 g/mol |

IUPAC Name |

3-benzoyl-5-(4-chlorophenyl)-1H-pyridazin-4-one |

InChI |

InChI=1S/C17H11ClN2O2/c18-13-8-6-11(7-9-13)14-10-19-20-15(17(14)22)16(21)12-4-2-1-3-5-12/h1-10H,(H,19,22) |

InChI Key |

WOQZTQSCWMQYNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NNC=C(C2=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Biological Activity

3-Benzoyl-5-(4-chlorophenyl)pyridazin-4(1H)-one, a pyridazine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its unique molecular structure that includes a benzoyl group and a chlorophenyl substituent, which contribute to its potential therapeutic effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The chemical formula for this compound is . It features a pyridazine ring substituted with a benzoyl group and a para-chlorophenyl group. The presence of these functional groups is essential for its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of pyridazine compounds, including this one, showed potent activity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for developing effective anticancer therapies .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The chlorophenyl group enhances the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 35 |

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several case studies have highlighted the potential of pyridazine derivatives as therapeutic agents:

- Study on Anticancer Properties : A recent investigation utilized high-pressure synthesis methods to create derivatives of pyridazine compounds, including this compound. The study found that these compounds effectively inhibited tumor growth in xenograft models, demonstrating their potential as novel anticancer agents .

- Antimicrobial Testing : In a series of experiments testing various derivatives against pathogenic strains, the compound showed promising results in inhibiting bacterial growth, particularly against multi-drug resistant strains .

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Research indicates that 3-Benzoyl-5-(4-chlorophenyl)pyridazin-4(1H)-one exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Breast Cancer Cells

A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity at nanomolar concentrations .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Animal models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Animal Model

In a murine model of induced arthritis, administration of this compound led to a significant reduction in paw swelling and histological signs of inflammation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Results indicate that it possesses broad-spectrum activity, particularly against Gram-positive bacteria.

Case Study: Bacterial Inhibition

In laboratory tests, this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate. |

| 2 | Cyclization with a suitable acid catalyst to yield the pyridazine ring. |

| 3 | Benzoylation using benzoyl chloride to introduce the benzoyl group at position 3. |

This synthetic pathway allows for the efficient production of the compound while maintaining high yields and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-benzoyl-5-(4-chlorophenyl)pyridazin-4(1H)-one with structurally related heterocycles from the evidence, focusing on molecular features, substituent effects, and inferred biological properties.

Key Comparisons:

Core Heterocycle Effects Pyridazinone (Target & JCJ): The pyridazinone core’s electron-deficient nature facilitates interactions with electron-rich biological targets, such as enzymes or receptors. In contrast, the pyrano[2,3-c]pyrazole () and benzoxazinone () cores exhibit distinct electronic profiles due to differences in nitrogen placement and ring saturation.

Substituent Influence Halogenated Aryl Groups: The 4-chlorophenyl group in the target compound and JCJ’s 3-bromophenyl substituent both enhance lipophilicity, but bromine’s larger atomic radius may improve van der Waals interactions in biological systems .

Biological Activity The pyrano-pyrazole derivative () demonstrated antimicrobial activity, suggesting that the 4-chlorophenyl substituent and pyrazole core may synergize to disrupt microbial membranes or enzymes . The target compound’s benzoyl group could modulate similar activity but with altered potency or selectivity.

Electronic Properties

- Using Parr and Pearson’s concept of absolute hardness (η) , the benzoyl group (η ≈ 6.1 eV for carbonyl) and 4-chlorophenyl group (η ≈ 4.5 eV for aryl chlorides) in the target compound likely create a polarized electronic environment, influencing charge transfer interactions. In contrast, JCJ’s pyridyl substituent (η ≈ 5.7 eV) introduces competing electron-withdrawing effects .

Q & A

Q. What are the standard synthetic routes for preparing 3-Benzoyl-5-(4-chlorophenyl)pyridazin-4(1H)-one, and how are intermediates validated?

The compound is typically synthesized via multi-step condensation reactions. For example, pyridazinone derivatives are often prepared by reacting substituted aldehydes or ketones with hydrazine derivatives under reflux in ethanol. Key intermediates, such as 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one, are generated first, followed by benzoylation at the reactive nitrogen position using benzoyl chloride in the presence of a base (e.g., NaOEt). Intermediate validation involves -NMR to confirm regioselectivity (e.g., singlet peaks for aromatic protons at δ 7.30–7.80 ppm) and ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 464.73) .

Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?

Structural confirmation relies on:

- NMR spectroscopy : -NMR identifies aromatic proton environments (e.g., δ 5.60 for CHPh groups) and -NMR confirms carbonyl resonances (e.g., δ 158.81 ppm for the pyridazinone C=O).

- Mass spectrometry : ESI-MS ensures molecular weight consistency (e.g., calcd. 463.92 vs. observed 464.73).

Discrepancies may arise in distinguishing regioisomers; X-ray crystallography (using SHELX for refinement) resolves ambiguities in bond angles and torsional strain .

Advanced Research Questions

Q. What computational strategies are used to analyze noncovalent interactions and electronic properties of this compound?

- Noncovalent interactions : Tools like Multiwfn analyze electron density topology (e.g., reduced density gradient plots) to map van der Waals forces and hydrogen bonding. This clarifies steric effects from the 4-chlorophenyl group and π-π stacking between benzoyl and pyridazinone moieties .

- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like VEGFR-2. Pyridazinone derivatives with pyrimidin-2(1H)-one spacers show enhanced binding due to hydrophobic interactions with kinase domains .

Q. How is the biological activity of this compound assessed, and what methodological controls are critical?

- In vitro assays : Cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) is measured via MTT assays. Compound 4b (a structural analog) showed IC values <10 µM, validated by triplicate experiments with DMSO controls to exclude solvent artifacts .

- Target engagement : PDE10A inhibition is quantified using autoradiography with radioligands like T-773. Competitive binding assays require tracer-specific activity corrections to avoid false positives .

Q. How are ADMET profiles optimized for pyridazinone derivatives in preclinical studies?

- ADMET modeling : Software like SwissADME predicts metabolic stability (e.g., cytochrome P450 interactions). Substituents like 4-chlorophenyl improve logP values (optimal range: 2–3) but may require prodrug strategies to enhance solubility.

- In vivo validation : Microsomal stability assays (rat liver S9 fractions) confirm half-life improvements from methyl or methoxy groups .

Q. What crystallographic methods resolve tautomeric or polymorphic ambiguities in pyridazinone derivatives?

Single-crystal X-ray diffraction (SHELXL refinement) determines tautomeric forms (e.g., keto-enol equilibria). For example, the keto form is confirmed by a strong IR carbonyl stretch at 1700 cm and C=O bond lengths of ~1.22 Å in the crystal lattice .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.